N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-14-6-4-13(5-7-14)15-11-22-17(19-15)20-16-10-12(2)8-9-18-16/h4-11H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRKIIHGURWVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Cancer Therapy
Numerous studies have highlighted the efficacy of thiazole-pyridine derivatives in cancer treatment:
- Cell Proliferation Inhibition : Research indicates that compounds similar to N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine can significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor growth rates when administered at therapeutic doses. For instance, studies involving acute myeloid leukemia cell lines showed promising results where treated cells exhibited reduced proliferation rates .
Protein Kinase Inhibition
The compound's ability to inhibit specific protein kinases opens avenues for further research into its applications:
- Targeting Specific Kinases : The compound has been shown to selectively inhibit CDK2 and CDK7, which play pivotal roles in regulating the cell cycle. This selectivity can lead to fewer side effects compared to traditional chemotherapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated molecular weight based on standard atomic masses.
Substituent Impact on Activity:
- Ethoxy vs. Methoxy derivatives (e.g., N2-(3-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) have shown affinity for NRP1, a receptor implicated in cancer progression .
- Biphenyl vs. Monophenyl: Biphenyl-substituted analogues (e.g., ) exhibit superior antiproliferative activity due to enhanced π-π stacking and steric interactions with target proteins .
- Electron-Withdrawing Groups : Nitro-substituted derivatives () are often intermediates for further functionalization, while chloro or fluoro groups () may improve target binding via halogen bonds .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a pyridine ring, and an ethoxyphenyl group, contributing to its diverse interactions with biological targets. The compound is identified by the chemical formula and has the CAS number 1031966-58-1.
Chemical Structure and Properties
The unique structure of this compound allows it to exhibit various biological activities. The presence of functional groups such as the thiazole and pyridine rings enhances its reactivity and potential for binding with biological molecules.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research indicates that it may interact with specific molecular targets involved in cancer pathways, although the exact mechanisms are still under investigation. Molecular docking studies have demonstrated favorable binding affinities with key proteins associated with tumor growth and proliferation.
The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and receptor interactions. By binding to specific targets within microbial cells or cancer cells, it may inhibit essential processes such as cell division or metabolic functions.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antibacterial Studies : A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, noting their potential as lead compounds for antibiotic development .
- Anticancer Research : Another research effort focused on thiazole derivatives' interactions with cancer cell lines, revealing their capacity to induce apoptosis in malignant cells through specific signaling pathways.
Q & A
Basic: What structural characterization methods are recommended for confirming the molecular geometry of this compound?
Answer: X-ray crystallography using the SHELX program suite (e.g., SHELXL97) is the gold standard for resolving bond lengths, dihedral angles, and hydrogen-bonding networks. For example, analogous thiazole derivatives were analyzed via single-crystal diffraction to confirm planar fused-ring systems and intramolecular interactions (e.g., N–H⋯N bonds) . Pair this with spectroscopic methods (¹H/¹³C NMR, IR) to validate functional groups and substituent positions .
Basic: What synthetic pathways are reported for thiazole-pyridine hybrids like this compound?
Answer: Multi-step organic synthesis is typical. For example:
Acylation : React a thiazole-2-amine precursor (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with an appropriate acyl chloride.
Amination : Introduce substituents via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ or LiH) .
Purification : Use column chromatography or HPLC for isolation .
Basic: How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
Answer:
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–7.4) with UV/Vis quantification.
- Stability : Use accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS .
- LogP : Calculate using reverse-phase HPLC retention times or software-based predictions (e.g., ChemAxon) .
Basic: What preliminary biological screening assays are suitable for this compound?
Answer:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for Aurora or CDK4/6 kinases, given structural similarities to known inhibitors .
- Cytotoxicity : Screen against cancer cell lines (e.g., MV4-11 leukemia) with MTT assays .
- Anti-inflammatory : Test TNF-α/IL-6 suppression in LPS-stimulated macrophages, as seen in related thiazole derivatives .
Advanced: How can synthetic routes be optimized to improve yield and purity?
Answer:
- Reaction conditions : Optimize temperature, solvent (e.g., DMF for polar intermediates), and catalysts (e.g., CuBr for coupling reactions) .
- Workflow : Implement continuous flow reactors for scalable synthesis .
- Analytical QC : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated histone H3 for Aurora kinase inhibition) .
- Cellular thermal shift assays (CETSA) : Confirm compound binding to intended targets in lysates .
- CRISPR knockouts : Compare activity in target-deficient vs. wild-type cells .
Advanced: How are in vivo efficacy models designed for this compound?
Answer:
- Xenograft models : Use immunodeficient mice implanted with target-positive tumors (e.g., MV4-11 leukemia). Administer orally (10–30 mg/kg) and monitor tumor volume .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS of plasma samples post-dosing .
- Toxicity : Track body weight, organ histopathology, and hematological parameters .
Advanced: How should researchers address discrepancies in reported biological activities?
Answer:
- Dose-response validation : Repeat assays across multiple labs with standardized protocols.
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out polypharmacology .
- Structural analogs : Compare SAR trends with published data (e.g., para-substituted anilines enhancing Aurora kinase selectivity) .
Advanced: What methods profile selectivity against related targets (e.g., CDK4 vs. CDK6)?
Answer:
- Enzyme inhibition assays : Use recombinant CDK4/cyclin D1 and CDK6/cyclin D3 with ATP-Kinase-Glo luminescent readouts .
- Cellular context : Test in CDK4- or CDK6-dependent cell lines (e.g., Rb-positive vs. Rb-negative) .
- Computational docking : Model binding modes using Schrödinger Suite to identify key residue interactions .
Advanced: How is structure-activity relationship (SAR) analysis conducted for this scaffold?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
